Welcome to the BenchChem Online Store!
molecular formula C12H10F2 B8451066 5,6-Difluorotricyclo[7.2.1.02,7]dodeca-2(7),3,5,10-tetraene

5,6-Difluorotricyclo[7.2.1.02,7]dodeca-2(7),3,5,10-tetraene

Cat. No. B8451066
M. Wt: 192.20 g/mol
InChI Key: WYHJFWDQMYSUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06706702B2

Procedure details

Trifluoro-methanesulfonic acid 2-cyclopent-3-enylmethyl-3,4-difluoro-phenyl ester (340 mg, 0.99 mmol), was dissolved In DMF (5 mL) under a N2 atmosphere and treated with diisopropylethylamine (0.26 mL, 1.5 mmol, potassium acetate (981 mg, 10.0 mmol) and tri-o-tolylphosphine (12 mg, 0.04 mmol). This mixture was stirred and degassed (3 vacuum/N2 purge cycles) and then treated with palladium acetate (5 mg, 0.02 mmol). After 20 min. the mixture was warmed to 100° C. for 18 hours, cooled and poured into brine (50 mL). The resulting mixture was extracted with hexanes (4×25 mL) and the combined organic layer was washed with a sat. aq. NaHCO3 soln. (10 mL), water (H2O) (10 mL), brine (10 mL), dried (magnesium sulfate (MgSO4)), filtered and and chromatographed on silica gel to provide an oil (110 mg, 60%). (TLC hexanes Rf 0.58). 1H NMR (CDCl3) δ 6.80 (ddd, J=6.6, 8.1, 8.3 Hz, 1H), 6.68 (m, 1H), 6.17 (dd, J=5.5, 2.8 Hz, 1H), 5.77 (dd, J=5.5, 2.8 Hz, 1H), 3.29 (br s, 1H), 2.96 (br s, 1H), 2.84 (AB dd, J=17.9, 5.0 Hz. 1H), 2.54 (AB d, J=17.9 Hz, 1H), 2.19 (m, 1H), 1.77 (d, J=10.5 Hz, 1H). GCMS m/e 192 (M+).
Name
Trifluoro-methanesulfonic acid 2-cyclopent-3-enylmethyl-3,4-difluoro-phenyl ester
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
catalyst
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Four
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][C:7]2[C:12]([F:13])=[C:11]([F:14])[CH:10]=[CH:9][C:8]=2OS(C(F)(F)F)(=O)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C(N(C(C)C)CC)(C)C.C([O-])(=O)C.[K+]>CN(C=O)C.[Cl-].[Na+].O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[F:14][C:11]1[CH:10]=[CH:9][C:8]2[CH:4]3[CH2:5][CH:1]([CH2:6][C:7]=2[C:12]=1[F:13])[CH:2]=[CH:3]3 |f:2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Trifluoro-methanesulfonic acid 2-cyclopent-3-enylmethyl-3,4-difluoro-phenyl ester
Quantity
340 mg
Type
reactant
Smiles
C1(CC=CC1)CC1=C(C=CC(=C1F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
potassium acetate
Quantity
981 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
12 mg
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Three
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
(3 vacuum/N2 purge cycles)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with hexanes (4×25 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with a sat. aq. NaHCO3 soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(10 mL), water (H2O) (10 mL), brine (10 mL), dried (magnesium sulfate (MgSO4))
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=2C3C=CC(CC2C1F)C3
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.